N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The compound also features a benzamide group and a 2,4-dimethoxyphenyl substituent
Preparation Methods
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with a suitable reagent, such as phosphorus oxychloride, to induce cyclization and form the oxadiazole ring. The resulting oxadiazole is then coupled with benzoyl chloride to yield this compound .
Chemical Reactions Analysis
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions with various electrophiles to form new derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other oxadiazole derivatives, such as:
N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: This compound also features an oxadiazole ring and exhibits similar biological activities.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide:
This compound stands out due to its specific substitution pattern and the unique combination of biological activities it exhibits.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWAZNFVANQYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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